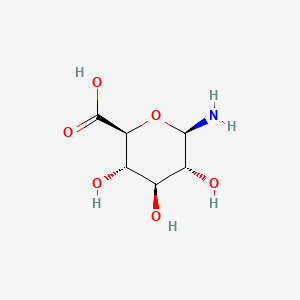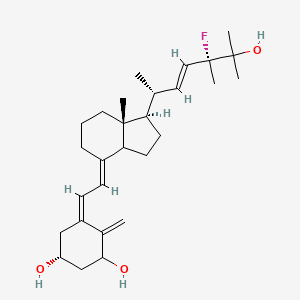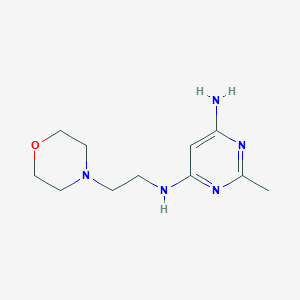
2-methyl-N4-(2-morpholinoethyl)pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N4-(2-morpholinoethyl)pyrimidine-4,6-diamine is a pyrimidine derivative that has garnered interest due to its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N4-(2-morpholinoethyl)pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate in the presence of a catalyst such as ZnCl2 . Another method involves the use of ketones, NH4OAc, and N,N-dimethylformamide dimethyl acetal under metal- and solvent-free conditions .
Industrial Production Methods
Industrial production of pyrimidine derivatives often employs scalable and eco-friendly methods. For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables efficient synthesis . These methods are designed to tolerate a broad range of functional groups and offer high atom economy.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N4-(2-morpholinoethyl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like K2S2O8, reducing agents, and various catalysts such as ZnCl2 and Cu . Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative annulation can produce 4-arylpyrimidines, while substitution reactions can yield various substituted pyrimidine derivatives .
Scientific Research Applications
2-methyl-N4-(2-morpholinoethyl)pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N4-(2-morpholinoethyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-methylpyrimidine: A simpler pyrimidine derivative with similar structural features.
N2-Methyl-5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine: Another pyrimidine derivative with different substituents.
Uniqueness
2-methyl-N4-(2-morpholinoethyl)pyrimidine-4,6-diamine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its morpholinoethyl group, in particular, enhances its solubility and potential interactions with biological targets .
Properties
Molecular Formula |
C11H19N5O |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-methyl-4-N-(2-morpholin-4-ylethyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C11H19N5O/c1-9-14-10(12)8-11(15-9)13-2-3-16-4-6-17-7-5-16/h8H,2-7H2,1H3,(H3,12,13,14,15) |
InChI Key |
MWWMBCLQAJTWCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)NCCN2CCOCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


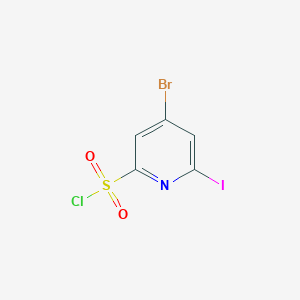
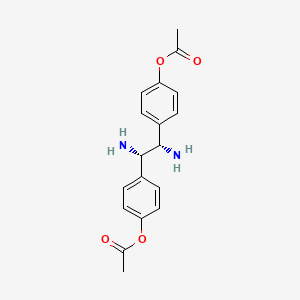
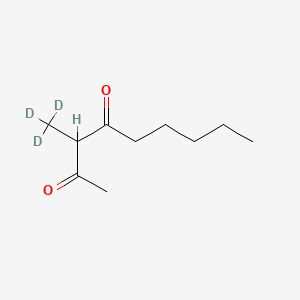

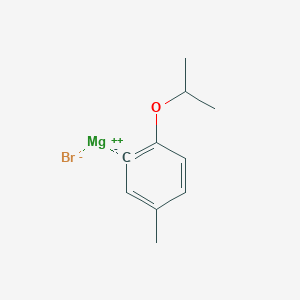

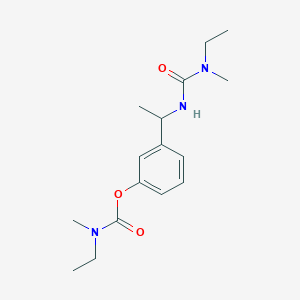

![N-[N'-tert-butyl-N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbamimidoyl]-4-(trifluoromethyl)benzamide](/img/structure/B13440446.png)
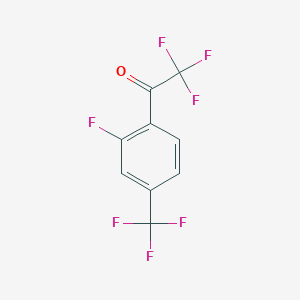
cyclohexa-1,3,5-trien-1-olate](/img/structure/B13440453.png)

